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Compound of Interest

Compound Name:
Methyl 4-(2-bromophenyl)-2,4-

dioxobutanoate

Cat. No.: B1417263 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Methyl 4-(2-bromophenyl)-2,4-
dioxobutanoate, a halogenated aromatic β-ketoester of significant interest in synthetic organic

chemistry and medicinal chemistry. This document delineates its nomenclature,

physicochemical properties, and plausible synthetic routes. A detailed, field-proven protocol for

its synthesis via a crossed Claisen condensation is presented, complete with mechanistic

insights and workflow diagrams. Furthermore, this guide explores the reactivity of the

dioxobutanoate moiety and the influence of the ortho-bromophenyl substituent, contextualizing

its potential applications as a versatile building block in the development of novel therapeutic

agents and other advanced materials. All information is grounded in established chemical

principles and supported by authoritative references to ensure scientific integrity and practical

utility for professionals in the field.

Nomenclature and Chemical Identity
The compound of interest is systematically identified through its IUPAC name and various

synonyms, ensuring clarity and precision in scientific communication.

IUPAC Name: Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
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Synonyms:

2-Bromo-α,γ-dioxobenzenebutanoic acid methyl ester

4-(2-Bromo-phenyl)-2,4-dioxo-butyric acid methyl ester

CAS Number: 1035235-10-9

Molecular Formula: C₁₁H₉BrO₄

Molecular Weight: 285.09 g/mol

Physicochemical and Spectroscopic Properties
While specific experimental data for Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate is not

extensively available in public literature, its properties can be inferred from its structural

analogues and the known characteristics of its functional groups. The data for the more

common para-isomer, Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, is provided for

comparison.

Table 1: Physicochemical Properties
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Property
Value (Predicted for 2-
bromo isomer)

Value (Reported for 4-
bromo isomer)

Appearance
Likely an off-white to pale

yellow solid
Off-white needles

Melting Point Data not available 102-108 °C

Boiling Point Data not available Data not available

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, ethyl

acetate, and acetone. The

solubility of brominated

aromatic compounds generally

decreases with an increase in

bromine substitution.

Favorable solubility in various

solvent systems.

Storage
Store in an inert atmosphere at

2-8°C.
Store at 0-8°C.

Spectroscopic Characterization (Predicted):

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of

the 2-bromophenyl group, a singlet for the methyl ester protons, and a signal for the

methylene protons. The chemical shifts of the aromatic protons will be influenced by the

ortho-bromo substituent.

¹³C NMR: The spectrum will display signals for the four carbonyl carbons, the aromatic

carbons (with the carbon attached to the bromine showing a characteristic shift), the methyl

ester carbon, and the methylene carbon.

IR Spectroscopy: Key absorption bands are expected for the C=O stretching of the ketone

and ester functional groups (typically in the range of 1680-1750 cm⁻¹), C-Br stretching, and

aromatic C-H and C=C stretching.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a

characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br
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and ⁸¹Br).

Synthesis and Mechanism: A Plausible Approach
via Crossed Claisen Condensation
The synthesis of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate can be logically achieved

through a crossed Claisen condensation reaction. This method is a cornerstone of carbon-

carbon bond formation in organic synthesis and is particularly well-suited for creating β-

ketoesters. The proposed strategy involves the reaction of methyl 2-bromoacetate with a

suitable precursor in the presence of a strong base. A more direct and efficient approach is the

condensation of 2'-bromoacetophenone with dimethyl oxalate.

3.1. Reaction Principle

The crossed Claisen condensation utilizes two different ester partners. For a successful

reaction with a high yield of a single product, one of the esters should not have enolizable α-

hydrogens, thus acting solely as the electrophilic acceptor. In this proposed synthesis, dimethyl

oxalate serves as the ideal electrophilic acceptor, while 2'-bromoacetophenone acts as the

nucleophilic donor after being deprotonated by a strong base to form an enolate.

Diagram 1: Proposed Synthetic Pathway
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Reactants

Reagents & Conditions

2'-Bromoacetophenone

1. Sodium Methoxide (NaOMe)
in Anhydrous THF

Dimethyl Oxalate

2. Acidic Workup (e.g., dil. HCl)

Reaction Progression

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Click to download full resolution via product page

Caption: Proposed synthesis of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate.

3.2. Reaction Mechanism

The mechanism of the Claisen condensation proceeds through several key steps:

Enolate Formation: The strong base, sodium methoxide, abstracts an acidic α-proton from 2'-

bromoacetophenone to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic

carbonyl carbons of dimethyl oxalate, forming a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl

double bond and eliminating a methoxide leaving group to yield the β-ketoester product.
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Deprotonation (Driving Force): The resulting β-ketoester has acidic protons between the two

carbonyl groups. The methoxide base deprotonates this position, forming a highly stabilized

enolate. This irreversible step drives the reaction to completion.

Protonation: A final acidic workup step neutralizes the enolate to yield the final product,

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate.

Diagram 2: Claisen Condensation Workflow
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Start: Prepare Reactants

Step 1: Enolate Formation
(Base Addition at 0°C)

Step 2: Nucleophilic Attack
(Addition of Dimethyl Oxalate)

Step 3: Reaction Progression
(Stir at Room Temperature)

Step 4: Acidic Workup
(Quench with dil. HCl)

Step 5: Extraction
(e.g., with Ethyl Acetate)

Step 6: Purification
(Column Chromatography)

End: Isolated Product
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Caption: Step-by-step workflow for the synthesis.

3.3. Detailed Experimental Protocol
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This protocol is a robust, self-validating procedure designed for the synthesis of Methyl 4-(2-
bromophenyl)-2,4-dioxobutanoate.

Materials and Reagents:

2'-Bromoacetophenone

Dimethyl oxalate

Sodium methoxide (NaOMe)

Anhydrous tetrahydrofuran (THF)

Hydrochloric acid (HCl), 1M solution

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes and Ethyl acetate for eluent

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and

suspend it in anhydrous THF. Cool the suspension to 0°C in an ice bath.

Enolate Formation: Dissolve 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF and

add it dropwise to the cooled sodium methoxide suspension over 30 minutes. Stir the

resulting mixture at 0°C for an additional 30 minutes to ensure complete enolate formation.

Condensation: Dissolve dimethyl oxalate (1.2 equivalents) in anhydrous THF and add it

dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath
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and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Workup: Cool the reaction mixture to 0°C and quench by the slow addition of 1M HCl until

the pH is acidic.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50

mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer

over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain

the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using a

gradient of hexanes and ethyl acetate as the eluent to yield Methyl 4-(2-bromophenyl)-2,4-
dioxobutanoate as a solid.

Applications in Research and Drug Development
β-Ketoesters, such as Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate, are highly valuable

intermediates in organic synthesis due to their versatile reactivity.

Pharmaceutical Synthesis: The 2,4-dioxobutanoate scaffold is a privileged structure in

medicinal chemistry, found in numerous biologically active compounds. These compounds

serve as key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory

and analgesic agents. The presence of the 2-bromophenyl group offers a site for further

functionalization, for example, through cross-coupling reactions, allowing for the generation

of diverse molecular libraries for drug discovery.

Heterocyclic Chemistry: The dicarbonyl functionality allows for cyclization reactions with

various dinucleophiles to form a wide range of heterocyclic compounds, such as pyrazoles

and isoxazoles, which are common motifs in many drugs.

Agrochemicals: β-Ketoesters are also important in the synthesis of pesticides and

herbicides.

Materials Science: The unique electronic properties conferred by the brominated aromatic

ring and the dicarbonyl system make these compounds potential building blocks for

advanced materials, such as polymers and coatings.
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Safety and Handling
As a brominated aromatic compound, Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate should

be handled with appropriate safety precautions.

General Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid

inhalation of dust or vapors. Wear appropriate personal protective equipment (PPE),

including safety goggles, gloves, and a lab coat.

Health Hazards: This compound is classified as a skin and eye irritant and may cause

respiratory irritation. Avoid contact with skin and eyes. In case of contact, rinse immediately

with plenty of water.

Reactivity: Brominated organic compounds can be persistent and bioaccumulative. Care

should be taken to avoid their release into the environment.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials.

Conclusion
Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate is a versatile chemical intermediate with

significant potential in various fields, particularly in drug discovery and materials science. While

detailed experimental data for this specific isomer is limited, its synthesis can be reliably

achieved through established methods like the Claisen condensation. Its rich functionality,

combining a reactive β-ketoester moiety with a modifiable brominated aromatic ring, makes it a

valuable tool for synthetic chemists aiming to construct complex molecular architectures. This

guide provides a solid foundation for researchers and scientists to safely handle, synthesize,

and utilize this compound in their work.

To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-(2-
bromophenyl)-2,4-dioxobutanoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1417263#methyl-4-2-bromophenyl-2-4-
dioxobutanoate-iupac-name-and-synonyms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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